acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-methylbenzenesulfonic acid” is a complex organic molecule that combines three distinct chemical entities: acetic acid, (1R,2R)-cyclopentane-1,2-diol, and 4-methylbenzenesulfonic acid. Each of these components contributes unique chemical properties to the overall compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process that includes the preparation of each individual component followed by their combination under specific reaction conditions. For instance, acetic acid can be synthesized through the oxidation of ethanol, while (1R,2R)-cyclopentane-1,2-diol can be prepared via the reduction of cyclopentanone. 4-methylbenzenesulfonic acid is commonly produced through the sulfonation of toluene with sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the individual components are synthesized and then combined under controlled conditions. The use of catalysts and specific temperature and pressure settings are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The acetic acid component can be oxidized to produce carbon dioxide and water.
Reduction: The (1R,2R)-cyclopentane-1,2-diol can be reduced to cyclopentane.
Substitution: The 4-methylbenzenesulfonic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acetic acid yields carbon dioxide and water, while reduction of (1R,2R)-cyclopentane-1,2-diol produces cyclopentane .
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the acetic acid component can act as a proton donor in acid-base reactions, while the (1R,2R)-cyclopentane-1,2-diol can interact with enzymes involved in metabolic pathways. The 4-methylbenzenesulfonic acid component can participate in sulfonation reactions, affecting the activity of various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonic acids, diols, and carboxylic acids such as:
- Benzenesulfonic acid
- Cyclohexane-1,2-diol
- Propionic acid
Uniqueness
What sets this compound apart is the combination of its three distinct components, each contributing unique chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
62007-91-4 |
---|---|
Molecular Formula |
C14H22O7S |
Molecular Weight |
334.39 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H10O2.C2H4O2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-2-1-3-5(4)7;1-2(3)4/h2-5H,1H3,(H,8,9,10);4-7H,1-3H2;1H3,(H,3,4)/t;4-,5-;/m.1./s1 |
InChI Key |
WKXSDOKCLKDZOS-NONGEGDDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C1C[C@H]([C@@H](C1)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C1CC(C(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.